Dibenzylamine
Overview
Description
Dibenzylamine is an organic compound with the molecular formula C14H15N . It is an important organic synthesis intermediate, primarily used to produce efficient and non-toxic vulcanization accelerators such as tetrabenzylthiuramdisulfide (TBZTD) and zinc dibenzyldithiocarbamate (ZBEC) . It is also used in the synthesis of penicillin and as a curing agent for rubber and plastic curing .
Synthesis Analysis
Dibenzylamine can be synthesized from phenyl aldehyde, fresh ammoniacal liquor, Tetrabutyl amonium bromide, and Rany-Ni in an autoclave . The reaction is heated to 100°C, and hydrogen is passed into the reactor at 0.5MPa for 60 minutes . After filtration, dibenzylamine is obtained .
Molecular Structure Analysis
The molecular structure of Dibenzylamine consists of two benzyl groups attached to an amine group . The molecular weight is 197.28 g/mol .
Chemical Reactions Analysis
Dibenzylamine has been used in the oxidation of amines to imines . It has also been used in the selective hydrogenation of benzonitrile to benzylamine . Furthermore, it has been used as a derivatization reagent for carbohydrate compounds .
Physical And Chemical Properties Analysis
Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether, but insoluble in water . The molecular weight is 197.28 g/mol .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemical Synthesis and Catalysis .
Summary of the Application
Dibenzylamine motifs are an important class of organic compounds widely used in fine chemical and pharmaceutical industries . The development of efficient, economical, and environmentally friendly synthesis of amines using transition metal-based heterogeneous catalysts is both desirable and challenging .
Methods of Application or Experimental Procedures
A covalent organic framework (COF)-supported heterogeneous reduced Pd-based catalyst was prepared and used for the one-pot reductive amination of aldehydes . The catalyst contains both Pd metallic state and oxidated Pd σ+ . Many aromatic, aliphatic, and heterocyclic aldehydes with various functional groups substituted were converted to their corresponding amines products under mild reaction conditions (70 °C, 2 h, NH3, 20 bar H2) .
Results or Outcomes
The use of this catalyst led to good to excellent selectivity (up to 91%) in the synthesis of secondary amines . This work expands the covalent organic frameworks for the material family and its support catalyst, opening up new catalytic applications in the economical, practical, and effective synthesis of secondary amines .
Application in Rubber Compounds
Specific Scientific Field
This application falls under the field of Material Science and Engineering .
Summary of the Application
Dibenzylamine motifs are presented as a class of crucial organic compounds with extensive applications in rubber compounds . They constitute attractive intermediates for fine chemical industries .
Results or Outcomes
The use of Dibenzylamine in rubber compounds can enhance the properties of the rubber, making it more durable and resistant to environmental factors .
Application in Corrosion Inhibitors
Specific Scientific Field
This application falls under the field of Corrosion Science and Engineering .
Summary of the Application
Dibenzylamine is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.
Results or Outcomes
The use of Dibenzylamine as a corrosion inhibitor can significantly reduce the rate of corrosion, thereby extending the life of the metal or alloy .
Application in the Synthesis of Dibenzylamines
Specific Scientific Field
This application falls under the field of Organic Chemistry and Catalysis .
Summary of the Application
Dibenzylamine motifs are synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires .
Methods of Application or Experimental Procedures
Under the assistance of H2 gas, worm-like PtMo nanowires can be prepared in a facile manner . Both aldehydes and nitriles can be used as starting materials to fabricate dibenzylamines under mild and green conditions .
Results or Outcomes
The as-prepared PtMo nanowires work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate dibenzylamines .
Application in Microswimming
Specific Scientific Field
This application falls under the field of Nanotechnology and Microfluidics .
Summary of the Application
Dibenzylamine is used in the propulsion of photocatalytic microswimmers .
Results or Outcomes
The use of Dibenzylamine in microswimming can enable propulsion .
Application in Nutritional Supplements
Specific Scientific Field
This application falls under the field of Nutrition and Health Sciences .
Summary of the Application
Dibenzylamine is used in oral supplementation .
Results or Outcomes
The use of Dibenzylamine in nutritional supplements can have health benefits .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20455-68-9 (hydrochloride), 72088-84-7 (acetate) | |
Record name | Dibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044355 | |
Record name | Dibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |
Record name | Dibenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00026 [mmHg] | |
Record name | Dibenzylamine | |
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URL | https://haz-map.com/Agents/20557 | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibenzylamine | |
CAS RN |
103-49-1 | |
Record name | Dibenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylamine | |
Source | DTP/NCI | |
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Record name | Benzenemethanamine, N-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0YFX01C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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